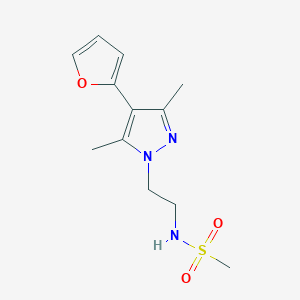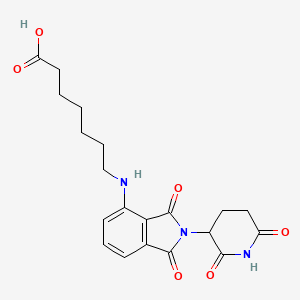
7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoic acid” is a chemical compound that has been used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . It has a molecular weight of 401.41 and a molecular formula of C20H23N3O6 .
Synthesis Analysis
This compound has been synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis process involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The compound has been used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives. The synthesis process involved several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 401.41 and a molecular formula of C20H23N3O6. It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
- Application : Researchers have utilized pomalidomide in the development of CRBN-targeting protein degraders, specifically in the context of proteolysis targeting chimeras (PROTACs). These PROTACs exploit the short synthetic route to access pomalidomide and its structural isomers. The rapid synthesis of E3 ligase ligands, including pomalidomide derivatives, is crucial for exploring and optimizing new PROTACs during pre-clinical development .
- Application : Researchers have harnessed the fluorescence of pomalidomide for high-throughput screening assays. By assessing cellular penetration of potential degrader candidates, they gain insights into how these compounds enter target cells. Combining this technique with endocytosis inhibitors provides further understanding of candidate mechanisms .
- Application : In preclinical and clinical investigations, pomalidomide has demonstrated improved efficacy and toxicity profiles compared to other IMiDs. Its therapeutic potential extends beyond multiple myeloma, making it a promising agent for various conditions .
- Application : Researchers have developed a one-pot synthesis method for JQ1-pomalidomide conjugates. This approach yields up to 62% and enables rapid preparation of conjugate libraries, which is essential for developing new protein degraders .
- Application : Studies have shown that secondary amines consistently afford greater yields than primary amines. Researchers have exploited this trend to synthesize several new pomalidomide homo-dimers with enhanced yields. Understanding amine reactivity informs efficient linker design .
- Application : Researchers have successfully used acylation to obtain pomalidomide derivatives. However, this approach adds polar surface area and hydrogen bond acceptors to large molecules, which may impact protein degrader design .
Protein Degrader Development
Fluorescence-Based Cellular Penetration Assays
Improved Efficacy and Toxicity Profile
One-Pot Synthesis of JQ1-Pomalidomide Conjugates
Comparison of Primary and Secondary Amines
Acylation Route for Pomalidomide Derivatives
Mécanisme D'action
Target of Action
Pomalidomide-C6-COOH, a derivative of Pomalidomide, primarily targets Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates substrates targeting them for proteolysis .
Mode of Action
Pomalidomide-C6-COOH acts as a ligand for CRBN , recruiting this protein for the formation of PROTACs (Proteolysis-Targeting Chimeras) . As an immunomodulatory agent with antineoplastic activity, it inhibits the proliferation and induces apoptosis of various tumor cells . It is more potent than thalidomide and lenalidomide .
Biochemical Pathways
Pomalidomide-C6-COOH affects multiple biochemical pathways. It has been shown to inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) . It also disrupts the interaction between myeloma cells and the bone marrow microenvironment, enhancing T cell– and natural killer cell–mediated immunity .
Result of Action
The molecular and cellular effects of Pomalidomide-C6-COOH’s action include the induction of cell cycle arrest and apoptosis, inactivation of nuclear factor-kappa β (NF-κβ), downregulation of C/Ebβ, activation of caspase-8 . It also increases immune surface marker expression in EBV‑infected tumor cells .
Action Environment
The action, efficacy, and stability of Pomalidomide-C6-COOH can be influenced by environmental factors. For instance, it has been suggested that the drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects . Furthermore, the compound is used in the recruitment of CRBN protein, suggesting that the cellular environment and the availability of target proteins can influence its action .
Orientations Futures
Propriétés
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIUAJFCJMMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)
![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)
![7-O-Tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)
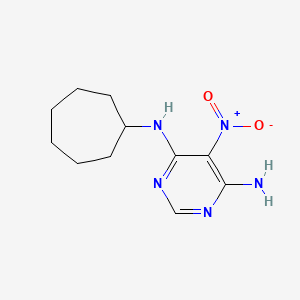
![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)
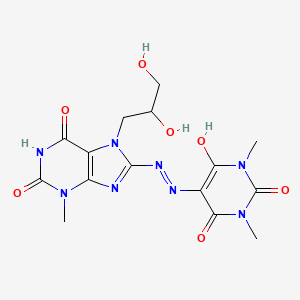
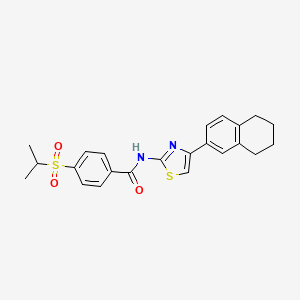
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2743733.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)
